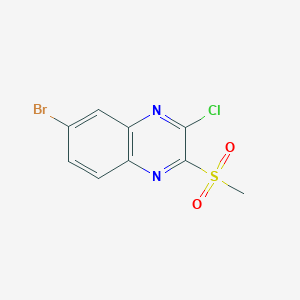![molecular formula C22H25N3O9 B2779087 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[2-(FURAN-2-YL)-2-OXOETHYL]PIPERAZIN-1-YL}ACETAMIDE; OXALIC ACID CAS No. 1351651-76-7](/img/structure/B2779087.png)
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[2-(FURAN-2-YL)-2-OXOETHYL]PIPERAZIN-1-YL}ACETAMIDE; OXALIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[2-(FURAN-2-YL)-2-OXOETHYL]PIPERAZIN-1-YL}ACETAMIDE; OXALIC ACID is a complex organic compound that features a combination of several functional groups, including a dioxin ring, a furan ring, and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[2-(FURAN-2-YL)-2-OXOETHYL]PIPERAZIN-1-YL}ACETAMIDE; OXALIC ACID typically involves multi-step organic reactions. The process may start with the preparation of the dioxin and furan intermediates, followed by their coupling with the piperazine derivative. The final step involves the formation of the acetamide linkage and the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the oxoethyl group.
Substitution: The piperazine ring may undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to the formation of a furanone derivative, while reduction of the oxoethyl group could yield a hydroxyl derivative.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be investigated for its potential as a pharmacological agent. The presence of multiple functional groups suggests that it could interact with various biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structure suggests that it may have activity against certain diseases or conditions, although further research would be needed to confirm this.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in organic reactions. Its unique structure may impart desirable properties to the materials or reactions in which it is used.
作用機序
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[2-(FURAN-2-YL)-2-OXOETHYL]PIPERAZIN-1-YL}ACETAMIDE; OXALIC ACID would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide hydrochloride
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide sulfate
Uniqueness
Compared to similar compounds, the oxalate salt of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide may exhibit different solubility, stability, or bioavailability properties. These differences could make it more suitable for certain applications, such as in drug formulation or material science.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5.C2H2O4/c24-16(17-2-1-9-26-17)13-22-5-7-23(8-6-22)14-20(25)21-15-3-4-18-19(12-15)28-11-10-27-18;3-1(4)2(5)6/h1-4,9,12H,5-8,10-11,13-14H2,(H,21,25);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGKSLHWCGGLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CO2)CC(=O)NC3=CC4=C(C=C3)OCCO4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2779005.png)
![5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2779006.png)
![4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2779007.png)




![N-methyl-2-[8-(3-methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-phenylacetamide](/img/structure/B2779015.png)
![[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2779017.png)

![2,6-difluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2779019.png)


![(R)-2-(Boc-amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-YL)propanoic acid](/img/structure/B2779025.png)
